molecular formula C17H12FN5S B2895902 6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-21-5

6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2895902
CAS No.: 868969-21-5
M. Wt: 337.38
InChI Key: YFWOVWIOLHFKBW-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as triazolopyridazines . These are aromatic compounds containing a 1,2,4-triazole fused to a pyridazine. Triazoles are five-membered rings that contain three nitrogen atoms. Pyridazines are six-membered rings with two nitrogen atoms. The specific compound you mentioned has additional functional groups, including a fluorophenyl group and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyridazine core, with the fluorophenyl and methylsulfanyl groups attached at specific positions . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfanyl group could potentially undergo oxidation reactions, and the aromatic rings might participate in electrophilic substitution reactions . Again, without specific studies on this compound, these are general predictions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The aromatic rings and the polar functional groups would likely make the compound relatively non-volatile and could affect its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Characterization

6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine is part of the broader class of pyridazine derivatives, which have garnered interest for their biological properties including anti-tumor and anti-inflammatory activities. Recent studies have focused on synthesizing and characterizing these compounds using various techniques like NMR, IR, and mass spectral studies, alongside single crystal X-ray diffraction for structural confirmation. Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to gain insights into the molecular and electronic structures of these compounds, highlighting their potential in medicinal chemistry and pharmaceutical research (Sallam et al., 2021).

Antimicrobial and Antifungal Properties

Pyridazine derivatives, including those structurally related to 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown promise in the field of agrochemicals due to their diverse biological activities. Studies focusing on the synthesis, elucidation, and computational analysis of these compounds have revealed their potential as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Furthermore, molecular docking studies against various pathogens, such as the fungus Fusarium oxysporum, suggest their utility in developing new antimicrobial agents (Sallam et al., 2022).

Potential in Cancer Research

The exploration of triazolo[4,3-b]pyridazine derivatives for their potential anti-cancer properties has been a subject of interest. These compounds have been synthesized and evaluated for their effects against various cancer cell lines, showcasing the role of these molecules in the development of new therapeutic agents. The synthesis involves detailed chemical strategies and evaluation through biological assays, underlining the importance of these derivatives in cancer research and therapy (Raval & Desai, 2005).

Antidiabetic and Cardiovascular Applications

In addition to their antimicrobial and potential anti-cancer applications, pyridazine derivatives have also been investigated for their cardiovascular benefits. Some compounds within this class have demonstrated significant coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents. This underscores the versatility of pyridazine derivatives, including 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine, in addressing a range of therapeutic areas (Sato et al., 1980).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazole-containing compounds exhibit biological activity, and could potentially interact with various enzymes or receptors in biological systems . The exact mechanism of action would need to be determined through biological testing.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s generally advisable to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area or under a fume hood .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it exhibits promising activity in preliminary tests, it could be further optimized and potentially developed into a new drug or research tool .

Properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWOVWIOLHFKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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